molecular formula C21H21ClN2O3S2 B4181128 3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B4181128
M. Wt: 449.0 g/mol
InChI Key: HAVMCDXNFLZRKZ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a thiophene ring, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the thiophene ring and the morpholine moiety. Key steps in the synthesis may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromobenzaldehyde and thiourea.

    Introduction of Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative of thiophene.

    Attachment of Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions involving morpholine and an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and various functional groups.

    Morpholine Derivatives: Compounds containing the morpholine moiety with different attached groups.

Uniqueness

3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2/c1-3-13-12(2)28-20(16(13)21(26)24-8-10-27-11-9-24)23-19(25)18-17(22)14-6-4-5-7-15(14)29-18/h4-7H,3,8-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVMCDXNFLZRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
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3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide

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